CCR5 Antagonist Activity: 3.7‑Fold Improvement Over a Close Structural Analog
In a direct head‑to‑head comparison within the same assay system, 4,5‑difluoro‑2‑methoxycinnamic acid (CHEMBL2057812) exhibits an IC50 of 10.1 μM for CCR5 antagonism, whereas a closely related analog (CHEMBL1817916) shows an IC50 of 37.6 μM [1]. This represents a 3.7‑fold improvement in potency attributable solely to the specific substitution pattern of the target compound.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.1 μM (1.01E+4 nM) |
| Comparator Or Baseline | CHEMBL1817916 (a structurally related cinnamic acid analog) |
| Quantified Difference | 3.7-fold more potent (37.6 μM / 10.1 μM) |
| Conditions | Human MOLT4 cells expressing CCR5; CCL5-induced calcium mobilization; Fluor-4 detection; 1 hr incubation |
Why This Matters
This data provides a quantifiable justification for selecting this specific compound over closely related analogs in CCR5‑targeted drug discovery programs, directly impacting lead optimization decisions.
- [1] BindingDB. CHEMBL2057812 (4,5-Difluoro-2-methoxycinnamic acid). CCR5 antagonist IC50: 10.1 μM. Assay: human MOLT4 cells, CCL5-induced calcium mobilization. View Source
